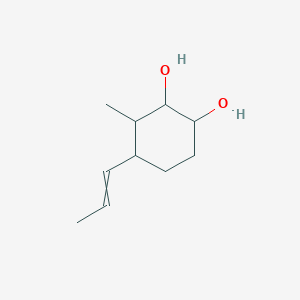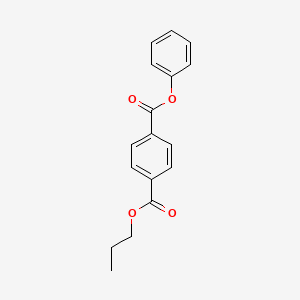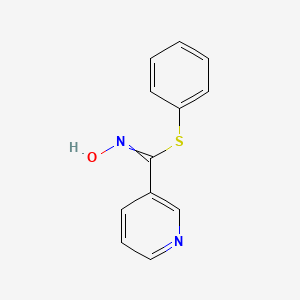
4,4,5-Trichloro-2,2-bis(trifluoromethyl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5-Trichloro-2,2-bis(trifluoromethyl)-1,3-dioxolane is a synthetic organic compound characterized by its unique structure, which includes multiple halogen atoms and a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5-Trichloro-2,2-bis(trifluoromethyl)-1,3-dioxolane typically involves the reaction of appropriate precursors under controlled conditions. Common synthetic routes may include:
Halogenation Reactions: Introduction of chlorine and fluorine atoms to the precursor molecules.
Cyclization Reactions: Formation of the dioxolane ring through intramolecular reactions.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Continuous Flow Reactors: For efficient and scalable production.
Catalysts: To enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5-Trichloro-2,2-bis(trifluoromethyl)-1,3-dioxolane may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one atom or group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Depending on the reaction, solvents like dichloromethane or ethanol may be used.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield more oxygenated derivatives, while reduction could produce more hydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
4,4,5-Trichloro-2,2-bis(trifluoromethyl)-1,3-dioxolane may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Exploration of its pharmacological properties for potential therapeutic uses.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism by which 4,4,5-Trichloro-2,2-bis(trifluoromethyl)-1,3-dioxolane exerts its effects would involve interactions with specific molecular targets. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,5-Trichloro-2,2-bis(trifluoromethyl)-1,3-dioxane: Similar structure but with a different ring system.
4,4,5-Trichloro-2,2-bis(trifluoromethyl)-1,3-dioxepane: Another analog with a different ring size.
Uniqueness
4,4,5-Trichloro-2,2-bis(trifluoromethyl)-1,3-dioxolane’s unique combination of halogen atoms and dioxolane ring may confer distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
64499-76-9 |
|---|---|
Molekularformel |
C5HCl3F6O2 |
Molekulargewicht |
313.40 g/mol |
IUPAC-Name |
4,4,5-trichloro-2,2-bis(trifluoromethyl)-1,3-dioxolane |
InChI |
InChI=1S/C5HCl3F6O2/c6-1-2(7,8)16-3(15-1,4(9,10)11)5(12,13)14/h1H |
InChI-Schlüssel |
HYCPIMCKRSTQCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(OC(O1)(C(F)(F)F)C(F)(F)F)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,2-Dichlorocyclopropyl)methyl]-1,3,5-trimethylbenzene](/img/structure/B14491860.png)

![6-Methyl-2-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one](/img/structure/B14491865.png)

![2-Methoxy-1'-methylspiro[indole-3,3'-pyrrolidine]](/img/structure/B14491906.png)

![N-[(E)-(cyanohydrazinylidene)methyl]-4-methoxybenzamide](/img/structure/B14491918.png)
![Bis[3-(dodecylsulfanyl)-2-hydroxypropyl] ethyl phosphite](/img/structure/B14491922.png)

![[(2-Methylcyclopropyl)sulfonyl]benzene](/img/structure/B14491932.png)


![(5e)-5-[(2-Methylpropyl)imino]furan-2(5h)-one](/img/structure/B14491949.png)

